molecular formula C22H20F3N5 B447737 (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B447737
M. Wt: 411.4g/mol
InChI Key: RAKBOGJTTWUGNQ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, often enhancing its binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include other trifluoromethyl-containing molecules and isoquinoline derivatives .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H20F3N5

Molecular Weight

411.4g/mol

IUPAC Name

(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H20F3N5/c1-2-7-30-8-6-16-17(10-26)20(29)21(12-27,13-28)19(18(16)11-30)14-4-3-5-15(9-14)22(23,24)25/h3-6,9,18-19H,2,7-8,11,29H2,1H3/t18-,19+/m0/s1

InChI Key

RAKBOGJTTWUGNQ-RBUKOAKNSA-N

Isomeric SMILES

CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.